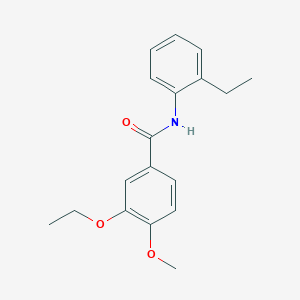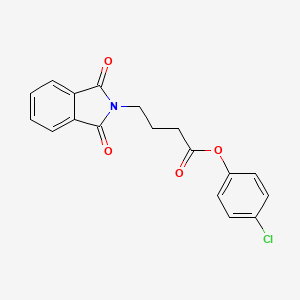![molecular formula C16H16F3NO B5827783 1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine](/img/structure/B5827783.png)
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine is a compound that features both methoxy and trifluoromethyl functional groups. These groups are known for their significant impact on the chemical properties and reactivity of the molecule. The presence of the trifluoromethyl group, in particular, is notable for its influence on the compound’s stability and biological activity.
Mecanismo De Acción
Target of Action
It’s known that the compound is an organic intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an organic intermediate, it likely interacts with its targets through chemical reactions, potentially altering their structure or function .
Biochemical Pathways
It has been reported that it can be used in the synthesis of certain compounds , suggesting it may play a role in various biochemical pathways depending on the context.
Pharmacokinetics
As an organic intermediate, its bioavailability would likely depend on the specific conditions of its use, including factors such as dosage, route of administration, and the presence of other compounds .
Result of Action
As an organic intermediate, its effects would likely depend on the specific context of its use .
Action Environment
The action, efficacy, and stability of (4-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or substances .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
The synthesis of 1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in modulating biological pathways involved in disease.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Comparación Con Compuestos Similares
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine can be compared with other compounds that feature similar functional groups, such as:
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine: This compound has a similar structure but with an ethyl group instead of a methylene group, which can affect its reactivity and biological activity.
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamine: The presence of a propyl group can further influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-21-15-7-5-12(6-8-15)10-20-11-13-3-2-4-14(9-13)16(17,18)19/h2-9,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAXCASHTZURJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5827707.png)

![2-methyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5827723.png)


![1,3-dimethyl-6-[(2-methylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5827755.png)
![8-methoxy-4-methyl-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5827756.png)
![N-[2-(acetylamino)phenyl]-3,4-diethoxybenzamide](/img/structure/B5827765.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B5827769.png)
![1-(4-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5827770.png)
![2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B5827777.png)
![(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino adamantane-1-carboxylate](/img/structure/B5827781.png)

